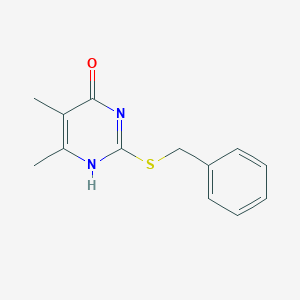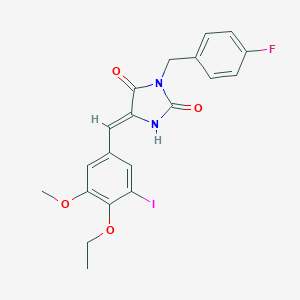![molecular formula C22H22O5 B297359 3-[(2-Ethoxy-1-naphthyl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B297359.png)
3-[(2-Ethoxy-1-naphthyl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Ethoxy-1-naphthyl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ENMD-1198 and has been extensively studied for its biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
ENMD-1198 has been extensively studied for its potential applications in various fields. One of the major areas of research is cancer treatment. ENMD-1198 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer treatment, ENMD-1198 has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
The mechanism of action of ENMD-1198 is not fully understood. However, it has been shown to inhibit the activity of the transcription factor hypoxia-inducible factor 1 alpha (HIF-1α), which is involved in the regulation of cellular responses to hypoxia. HIF-1α is also overexpressed in many types of cancer, and its inhibition by ENMD-1198 may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
ENMD-1198 has been shown to have a range of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiation therapy. In addition, ENMD-1198 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. In inflammatory diseases, ENMD-1198 has been shown to reduce inflammation and improve symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ENMD-1198 for lab experiments is its relatively simple synthesis method. It can be easily synthesized in a laboratory setting, which makes it readily available for research purposes. In addition, it has been extensively studied for its potential applications in various fields, which makes it a well-established compound for research. However, one of the limitations of ENMD-1198 is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on ENMD-1198. One area of research is the development of more potent derivatives of ENMD-1198 with improved solubility and bioavailability. Another area of research is the investigation of its potential applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of ENMD-1198 and its effects on cellular pathways.
Synthesemethoden
The synthesis of ENMD-1198 involves the condensation reaction between 2-ethoxy-1-naphthaldehyde and 1,5-dioxaspiro[5.5]undecane-2,4-dione in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product. The synthesis of ENMD-1198 is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
Molekularformel |
C22H22O5 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
3-[(2-ethoxynaphthalen-1-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C22H22O5/c1-2-25-19-11-10-15-8-4-5-9-16(15)17(19)14-18-20(23)26-22(27-21(18)24)12-6-3-7-13-22/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3 |
InChI-Schlüssel |
QCXRHLVXHLPMOO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)OC4(CCCCC4)OC3=O |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)OC4(CCCCC4)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl {2-methyl-3-[(3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B297276.png)
![7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B297278.png)
![2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B297280.png)
![(14E)-11-(2,3-dimethoxyphenyl)-14-(thiophen-2-ylmethylidene)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297282.png)

![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B297289.png)
![5-{3-Allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297290.png)
![(5E)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B297291.png)
![2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297293.png)

![3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione](/img/structure/B297295.png)
![(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297296.png)
![3-[5-[(Z)-[2,4-dioxo-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B297298.png)
![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297299.png)